Octyl-alpha-ketoglutarate

Description

Structure

2D Structure

3D Structure

Properties

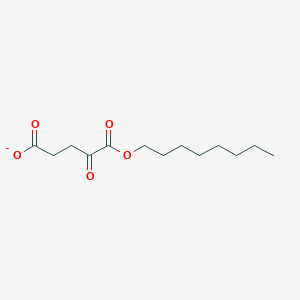

Molecular Formula |

C13H21O5- |

|---|---|

Molecular Weight |

257.30 g/mol |

IUPAC Name |

5-octoxy-4,5-dioxopentanoate |

InChI |

InChI=1S/C13H22O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h2-10H2,1H3,(H,15,16)/p-1 |

InChI Key |

QNFIHKFBQFJVKV-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCOC(=O)C(=O)CCC(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

What is Octyl-alpha-ketoglutarate and its function

An In-depth Technical Guide to Octyl-α-ketoglutarate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Octyl-α-ketoglutarate (O-KG) is a synthetic, cell-permeable ester derivative of α-ketoglutarate (α-KG), a critical intermediate in the Krebs cycle. Due to the membrane-impermeable nature of α-KG, O-KG serves as a vital research tool to effectively increase intracellular α-KG levels. Once inside the cell, cytosolic esterases hydrolyze the octyl ester bond, releasing free α-KG. Its primary and most well-documented function is the modulation of prolyl hydroxylase (PHD) activity, which plays a central role in regulating the stability of Hypoxia-Inducible Factor-1α (HIF-1α). By acting as a co-substrate for PHDs, O-KG can reverse the effects of "pseudohypoxia"—a condition observed in certain cancers with metabolic dysregulation—and restore the normal, oxygen-dependent degradation of HIF-1α. This guide provides a comprehensive overview of O-KG's physicochemical properties, its core mechanism of action, experimental methodologies for its study, and its applications in metabolic and cancer research.

Introduction: The Challenge of α-Ketoglutarate Delivery

Alpha-ketoglutarate is a pivotal metabolite at the intersection of carbon and nitrogen metabolism. It is a key intermediate in the tricarboxylic acid (TCA) cycle, a precursor for amino acid synthesis, and an obligatory co-substrate for a large family of 2-oxoglutarate-dependent dioxygenases (2-OGDDs), which includes prolyl hydroxylases (PHDs) and histone and DNA demethylases.[1] Despite its central role, direct administration of α-KG to cells in culture or in vivo is ineffective, as the molecule is membrane-impermeable.[2][3] To overcome this limitation, researchers have developed cell-permeable ester derivatives, such as Octyl-α-ketoglutarate, which can efficiently cross the plasma membrane and deliver α-KG to the intracellular environment.[2][4]

Octyl-α-ketoglutarate: A Cell-Permeable Prodrug

Octyl-α-ketoglutarate is a stable prodrug form of α-KG.[5] The addition of the octyl group renders the molecule lipophilic, facilitating its passage across the cell membrane. Upon entry into the cytoplasm, endogenous esterases cleave the ester bond, releasing free α-KG and octanol.[4] This approach has been shown to increase intracellular levels of α-KG by approximately fourfold. O-KG is particularly effective in cells with a dysfunctional TCA cycle, where it accumulates rapidly.[5][6]

Physicochemical Properties

The key properties of Octyl-α-ketoglutarate are summarized below.

| Property | Value | Reference |

| Formal Name | 2-oxo-pentanedioic acid, 1-octyl ester | [5] |

| Synonyms | α-KG octyl ester, 1-Octyl 2-oxopentanedioate | [5][7] |

| CAS Number | 876150-14-0 | [5] |

| Molecular Formula | C₁₃H₂₂O₅ | [5] |

| Formula Weight | 258.3 g/mol | [5] |

| Purity | ≥95% | [5] |

| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 2 mg/ml | [5] |

| Storage | Store at -20°C | [5] |

Core Mechanism of Action: Regulation of HIF-1α Stability

The primary application of O-KG is in the study of the hypoxia-inducible factor (HIF) pathway. HIF-1 is a master transcriptional regulator of the cellular response to low oxygen levels. It consists of a stable β subunit and a highly regulated α subunit.

Under normal oxygen conditions (normoxia), HIF-1α is kept at very low levels. Prolyl hydroxylases (PHDs) use molecular oxygen and α-KG as co-substrates to hydroxylate specific proline residues on HIF-1α. This modification allows the von Hippel-Lindau (VHL) tumor suppressor protein to recognize, bind, and polyubiquitinate HIF-1α, targeting it for rapid degradation by the proteasome.[8]

In certain pathological states, such as cancers with mutations in the TCA cycle enzymes succinate (B1194679) dehydrogenase (SDH) or fumarate (B1241708) hydratase (FH), the oncometabolites succinate and fumarate accumulate.[9][10] These molecules are structurally similar to α-KG and act as competitive inhibitors of PHDs.[5][6] This inhibition prevents HIF-1α hydroxylation even in the presence of oxygen, leading to its stabilization and the activation of hypoxic signaling—a state termed "pseudohypoxia."[9]

O-KG functions by increasing the intracellular concentration of the PHD co-substrate α-KG, thereby outcompeting the inhibitory effects of succinate and fumarate.[5][6][11] This restores PHD activity, leading to the hydroxylation and subsequent degradation of HIF-1α.

Figure 1. Mechanism of O-KG in regulating HIF-1α degradation.

Experimental Protocols & Methodologies

Studying the effects of O-KG involves a series of standard cell and molecular biology techniques. Below are representative protocols.

Cell Culture and Treatment

HEK293 (Human Embryonic Kidney 293) and various cancer cell lines (e.g., HeLa, U-87MG) are commonly used.

-

Culture: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO₂.[11]

-

Seeding: Plate cells to achieve 70-80% confluency on the day of the experiment.

-

Treatment: Prepare a stock solution of O-KG in a suitable solvent like DMSO.[5] Dilute to a final working concentration (e.g., 1 mM) in culture medium and add to cells for the desired time period (e.g., 4-24 hours).[5]

Western Blot for HIF-1α Detection

Due to the rapid degradation of HIF-1α, sample preparation is critical.[12]

-

Lysis: After treatment, immediately place culture dishes on ice. Wash cells once with ice-cold PBS.[8]

-

Scraping: Lyse cells directly on the plate by adding ice-cold lysis buffer (e.g., NP-40 or RIPA buffer) containing protease and phosphatase inhibitors. Scrape cells and collect the lysate.[8]

-

Sonication: Sonicate samples briefly to shear DNA and ensure complete lysis.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis & Transfer: Load equal amounts of protein (e.g., 40 µg) onto an SDS-PAGE gel.[13] Transfer proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% nonfat milk) and incubate with a primary antibody against HIF-1α overnight at 4°C. Follow with an HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.[8]

In Vitro Ubiquitylation Assay

This assay confirms that O-KG restores the VHL-mediated ubiquitylation of HIF-1α.

-

Cell Treatment: Treat cells (e.g., VHL-deficient RCC cells and their VHL-reconstituted counterparts) with a proteasome inhibitor like MG132 to allow ubiquitinated proteins to accumulate.[14]

-

Immunoprecipitation: Lyse cells and immunoprecipitate HIF-1α using a specific antibody conjugated to beads.

-

Western Blot: Elute the captured proteins, run on an SDS-PAGE gel, and perform a Western blot using an anti-ubiquitin antibody to detect the characteristic high-molecular-weight smear of polyubiquitinated HIF-1α.[1][14]

Measurement of Intracellular α-Ketoglutarate

Several commercial kits and HPLC-based methods are available.

-

Sample Preparation: Harvest a known number of cells (e.g., 1x10⁶). Deproteinize samples, often using a perchloric acid precipitation followed by neutralization.

-

Assay Principle (Kit-based): Many kits use an enzymatic reaction where α-KG is converted in a series of steps to produce a colored or fluorescent product, which is measured with a microplate reader.[4][5] The signal is proportional to the amount of α-KG in the sample.

-

HPLC Method: For higher sensitivity and specificity, α-keto acids can be derivatized (e.g., with 1,2-diamino-4,5-methylenedioxybenzene) and then quantified using HPLC with fluorescence detection.[6]

Figure 2. Experimental workflow for alleviating pseudohypoxia with O-KG.

Applications and Other Biological Roles

Quantitative Experimental Data

The use of O-KG has yielded significant quantitative insights into cellular metabolism.

| Cell Line / Model | Treatment | Key Quantitative Finding | Reference |

| HEK293-derived | Octyl-α-ketoglutarate | Increased intracellular free α-KG levels approx. fourfold. | |

| SDH-deficient cells | 1 mM Octyl-α-ketoglutarate | Restored PHD activity and increased HIF-1α turnover. | [5][11] |

| HeLa / U-87MG | Octyl-α-ketoglutarate | Inhibited HIF-1α induction caused by IDH1 knockdown or mutation. | |

| U2OS | O-KG, DMKG, TFMKG | All three precursors similarly increased intracellular α-KG levels. | [2][15] |

| U2OS | O-KG | Inhibited oxidative phosphorylation and exhibited cellular toxicity. | [2][3][15] |

Controversial Role in Autophagy

The effect of α-KG (and its precursors like O-KG) on autophagy is complex and subject to conflicting reports.

-

Inhibition of Autophagy: One body of research suggests that α-KG derived from precursors enters the TCA cycle, increasing acetyl-CoA levels. This leads to protein acetylation and subsequent inhibition of starvation-induced autophagy.[2]

-

Induction of Autophagy: Conversely, other studies propose that α-KG can extend lifespan by directly binding to and inhibiting ATP synthase.[14] This reduces ATP levels and inhibits the mTORC1 pathway, a master negative regulator of autophagy, thereby inducing it.[2]

It has been noted that O-KG, specifically, can inhibit oxidative phosphorylation and be cytotoxic, whereas other α-KG esters like dimethyl-α-ketoglutarate (DMKG) do not share these effects.[2][3][15] This suggests that some observed effects may be specific to the O-KG molecule itself or its byproducts, rather than solely the increase in intracellular α-KG.

Figure 3. Conflicting signaling pathways of O-KG in autophagy regulation.

Conclusion and Future Directions

Octyl-α-ketoglutarate is an indispensable tool for investigating the myriad roles of α-ketoglutarate in cellular physiology and pathology. Its ability to replenish intracellular α-KG pools has been instrumental in elucidating the mechanism of pseudohypoxia in cancer and validating PHDs as therapeutic targets. However, researchers must be cautious of its potential off-target effects, such as the inhibition of oxidative phosphorylation, which may not be shared by other α-KG esters. Future work should focus on dissecting the specific effects of O-KG versus generalized α-KG elevation to clarify its role in complex processes like autophagy and to refine its use as a specific chemical probe in drug development and fundamental research.

References

- 1. Oxygen-Dependent Ubiquitination and Degradation of Hypoxia-Inducible Factor Requires Nuclear-Cytoplasmic Trafficking of the von Hippel-Lindau Tumor Suppressor Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. tripod.nih.gov [tripod.nih.gov]

- 4. α-Ketoglutaric Acid Measurement α-Ketoglutarate Assay Kit-Fluorometric Dojindo [dojindo.com]

- 5. cellbiolabs.com [cellbiolabs.com]

- 6. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. horizondiscovery.com [horizondiscovery.com]

- 8. Determination of HIF-1α degradation pathways via modulation of the propionyl mark - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Non-Canonical Mechanisms Regulating Hypoxia-Inducible Factor 1 Alpha in Cancer [frontiersin.org]

- 10. erc.bioscientifica.com [erc.bioscientifica.com]

- 11. Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]

- 12. abcam.cn [abcam.cn]

- 13. researchgate.net [researchgate.net]

- 14. Hypoxia-Associated Factor, a Novel E3-Ubiquitin Ligase, Binds and Ubiquitinates Hypoxia-Inducible Factor 1α, Leading to Its Oxygen-Independent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medicine.dp.ua [medicine.dp.ua]

Octyl-alpha-ketoglutarate mechanism of action in cells

An In-depth Technical Guide on the Cellular Mechanism of Action of Octyl-alpha-ketoglutarate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (O-α-KG) is a synthetic, cell-permeable derivative of alpha-ketoglutarate (B1197944) (α-KG), a critical intermediate in the Krebs cycle. Due to the ionic nature of α-KG, its direct entry into cells is limited. O-α-KG, with its lipophilic octyl ester group, readily crosses the plasma membrane and is subsequently hydrolyzed by intracellular esterases to release α-KG and octanol.[1] This strategy effectively elevates intracellular α-KG levels, allowing for the investigation and modulation of α-KG-dependent cellular processes.[2][3] This document provides a comprehensive overview of the known mechanisms of action of O-α-KG in cells, focusing on its molecular targets, effects on signaling pathways, and relevant experimental data and protocols.

Core Mechanisms of Action

The cellular effects of this compound are primarily driven by the increased intracellular concentration of its active form, α-ketoglutarate. These mechanisms can be broadly categorized into two main areas: modulation of α-KG-dependent dioxygenases and regulation of mitochondrial function.

Modulation of 2-Oxoglutarate-Dependent Dioxygenases (2-OGDDs)

Alpha-ketoglutarate is an essential co-substrate for a large superfamily of non-heme iron-containing enzymes known as 2-oxoglutarate-dependent dioxygenases (2-OGDDs).[4][5][6] These enzymes play crucial roles in a variety of cellular processes, including hypoxia sensing, collagen synthesis, and epigenetic regulation. By increasing the intracellular pool of α-KG, O-α-KG can directly influence the activity of these enzymes.

A primary and well-documented effect of O-α-KG is the regulation of HIF-1α stability through the activation of prolyl hydroxylases (PHDs), which are members of the 2-OGDD family.[3][7] Under normoxic conditions, PHDs hydroxylate specific proline residues on the HIF-1α subunit. This modification is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α.[2][3]

In certain pathological states, such as in cells with dysfunctional succinate (B1194679) dehydrogenase (SDH) or fumarate (B1241708) hydratase (FH) in the TCA cycle, the accumulation of succinate or fumarate competitively inhibits PHD activity.[2][8] This leads to the stabilization of HIF-1α even in the presence of oxygen, a state known as pseudohypoxia.[8] O-α-KG can reverse this inhibition by increasing the substrate (α-KG) to inhibitor (succinate/fumarate) ratio, thereby restoring PHD activity and promoting HIF-1α degradation.[2][8][9]

// Nodes OAKG [label="Octyl-α-KG", fillcolor="#4285F4", fontcolor="#FFFFFF"]; alphaKG [label="Intracellular α-KG", fillcolor="#34A853", fontcolor="#FFFFFF"]; Esterases [label="Esterases", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Succinate [label="Succinate / Fumarate\n(High Levels)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PHD [label="Prolyl Hydroxylase\n(PHD)", fillcolor="#FBBC05", fontcolor="#202124"]; HIF1a [label="HIF-1α", fillcolor="#FFFFFF", fontcolor="#202124"]; HIF1a_OH [label="Hydroxylated HIF-1α", fillcolor="#FFFFFF", fontcolor="#202124"]; VHL [label="VHL E3 Ligase", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ub [label="Ubiquitination", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Proteasome [label="Proteasomal\nDegradation", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Pseudohypoxia [label="Pseudohypoxia\n(Gene Expression)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=invhouse];

// Edges OAKG -> Esterases [label="Enters Cell"]; Esterases -> alphaKG [label="Hydrolysis"]; alphaKG -> PHD [label="Activates", color="#34A853", arrowhead="normal"]; Succinate -> PHD [label="Inhibits", color="#EA4335", arrowhead="tee"]; PHD -> HIF1a [label="Hydroxylates", color="#202124"]; HIF1a -> HIF1a_OH; HIF1a_OH -> VHL [label="Recognized by"]; VHL -> Ub; Ub -> Proteasome; HIF1a -> Pseudohypoxia [label="Stabilization leads to", style=dashed, color="#EA4335"]; Proteasome -> HIF1a [label="Degrades", style=dashed, color="#5F6368", arrowhead="tee"]; }

Caption: O-α-KG mediated degradation of HIF-1α.

Collagen synthesis involves the post-translational hydroxylation of proline residues within procollagen (B1174764) chains, a reaction catalyzed by prolyl-4-hydroxylase, another member of the 2-OGDD family.[10][11] This hydroxylation is critical for the stability of the collagen triple helix.[10] By supplying α-KG, O-α-KG can enhance the activity of prolyl-4-hydroxylase, thereby promoting collagen production.[10][11] This has implications for skin aging and tissue repair.

Recent studies have indicated that prolyl hydroxylase-2 (PHD2) can also hydroxylate non-HIF targets, including phosphorylated Akt1 (pAkt1).[12][13] This hydroxylation leads to the inactivation of pAkt1. Supplementation with O-α-KG has been shown to augment PHD2 activity, leading to a reduction in pAkt1(Thr308) levels.[12][13] This mechanism has been implicated in the inhibition of thrombosis and inflammation.[12][13]

// Nodes OAKG [label="Octyl-α-KG", fillcolor="#4285F4", fontcolor="#FFFFFF"]; alphaKG [label="Intracellular α-KG", fillcolor="#34A853", fontcolor="#FFFFFF"]; PHD2 [label="PHD2", fillcolor="#FBBC05", fontcolor="#202124"]; pAkt1 [label="Phospho-Akt1 (Active)", fillcolor="#FFFFFF", fontcolor="#202124"]; pAkt1_inactive [label="Inactive pAkt1", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Downstream [label="Downstream Akt Signaling\n(e.g., Thrombosis, Inflammation)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=invhouse];

// Edges OAKG -> alphaKG [label="Increases"]; alphaKG -> PHD2 [label="Activates", color="#34A853"]; PHD2 -> pAkt1 [label="Hydroxylates &\nInactivates", color="#202124"]; pAkt1 -> pAkt1_inactive; pAkt1 -> Downstream [label="Promotes", style=dashed, color="#EA4335"]; pAkt1_inactive -> Downstream [label="Inhibits", style=dashed, color="#5F6368", arrowhead="tee"]; }

Caption: O-α-KG mediated inactivation of pAkt1 via PHD2.

Inhibition of Mitochondrial ATP Synthase

A distinct mechanism of action for O-α-KG involves the direct inhibition of mitochondrial ATP synthase (Complex V of the electron transport chain).[14][15] Upon intracellular hydrolysis, the released α-KG binds to the ATP synthase subunit β (ATP5B), leading to uncompetitive inhibition of its activity.[14][16] This inhibition results in several key cellular consequences:

-

Reduced ATP Levels: The direct inhibition of ATP synthesis leads to a decrease in cellular ATP concentrations.[14][16]

-

Decreased Oxygen Consumption: As a consequence of reduced electron transport chain activity, oxygen consumption rates are lowered.[14][16]

-

Induction of Autophagy: The reduction in cellular energy status and inhibition of ATP synthase can lead to the activation of AMP-activated protein kinase (AMPK) and inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway, resulting in the induction of autophagy.[14][17] However, it is worth noting that some studies using other α-KG precursors have reported an inhibition of starvation-induced autophagy, suggesting the effects may be context-dependent or influenced by the ester side-chain.[1]

This mechanism of ATP synthase inhibition has been linked to the lifespan-extending effects of α-KG observed in model organisms like C. elegans.[14][15]

// Nodes OAKG [label="Octyl-α-KG", fillcolor="#4285F4", fontcolor="#FFFFFF"]; alphaKG [label="Intracellular α-KG", fillcolor="#34A853", fontcolor="#FFFFFF"]; ATPSynthase [label="ATP Synthase\n(Complex V)", fillcolor="#FBBC05", fontcolor="#202124"]; ATP [label="Reduced ATP Levels", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxygen [label="Decreased Oxygen\nConsumption", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTOR [label="mTOR Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Autophagy [label="Induction of Autophagy", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lifespan [label="Lifespan Extension\n(in model organisms)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges OAKG -> alphaKG; alphaKG -> ATPSynthase [label="Binds to & Inhibits", color="#EA4335", arrowhead="tee"]; ATPSynthase -> ATP [style=dashed, color="#EA4335", arrowhead="tee"]; ATPSynthase -> Oxygen [style=dashed, color="#EA4335", arrowhead="tee"]; ATP -> mTOR [label="Leads to inhibition of", style=dashed, color="#EA4335"]; mTOR -> Autophagy [label="Inhibition leads to", style=dashed, color="#34A853", arrowhead="normal"]; ATPSynthase -> Lifespan [label="Inhibition linked to", style=dashed, color="#34A853"]; Autophagy -> Lifespan [label="Contributes to", style=dashed, color="#34A853"]; }

Caption: Downstream effects of ATP synthase inhibition by α-KG.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound.

Table 1: Effective Concentrations of Octyl-α-KG in Cellular Assays

| Cell Type/System | Concentration | Observed Effect | Reference |

| SDH-suppressed cells | 2 mM | Restored normal PHD activity and HIF-1α levels | [2][8] |

| ARPE cells | 2 mM | Blocked monoethyl-fumarate induced HIF-1α stabilization | [2] |

| HEK293-derived cells | Not specified | Reactivated PHD activity inhibited by succinate or fumarate | [3] |

| U87 cells | Not specified | Decreased phosphorylation of mTOR substrates | [17] |

| Mouse liver mitochondria | 800 µM | Decreased state 3 respiration | [14][16] |

| Platelets and Monocytes | Not specified | Reduced aggregation and cytokine secretion | [12][13] |

Table 2: Kinetic and Respiratory Effects of α-KG (from Octyl-α-KG)

| Parameter | System | Effect | Value | Reference |

| ATP Synthase Kinetics | In situ hydrolysis of O-α-KG | Uncompetitive inhibition | Apparent Vmax: 53.9 to 26.7; Apparent Km: 25.9 to 15.4 | [16] |

| Respiratory Control Ratio | Mouse liver mitochondria | Decrease | Vehicle: 5.2 ± 1.0; Octyl-α-KG: 3.1 ± 0.6 | [14][16] |

| Intracellular α-KG levels | Cells with dysfunctional TCA | Increase | Approximately fourfold | [3] |

Experimental Protocols

This section details common experimental methodologies used to study the mechanism of action of this compound.

Protocol 1: Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., HEK293, U2OS, ARPE) in appropriate growth medium and culture until they reach the desired confluency (typically 70-80%).

-

Induction of Pseudohypoxia (Optional): To study the effects on HIF-1α in the context of TCA cycle dysfunction, cells can be treated with a cell-permeable succinate or fumarate analog (e.g., 2 mM dimethyl-succinate or monoethyl-fumarate) for 24-48 hours.[2]

-

O-α-KG Treatment: Prepare a stock solution of O-α-KG in a suitable solvent (e.g., DMSO). Dilute the stock solution in the cell culture medium to the final desired concentration (e.g., 1-2 mM).

-

Incubation: Add the O-α-KG-containing medium to the cells and incubate for the desired time period (e.g., 30 minutes to 24 hours), depending on the endpoint being measured.[2]

-

Cell Lysis and Analysis: After treatment, wash the cells with PBS and lyse them using an appropriate lysis buffer for downstream applications such as Western blotting or enzyme activity assays.

// Nodes Start [label="Start: Seed Cells", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Culture [label="Culture to 70-80% Confluency", fillcolor="#FFFFFF", fontcolor="#202124"]; Induction [label="Optional:\nInduce Pseudohypoxia\n(e.g., with Dimethyl-succinate)", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; Treatment [label="Treat with Octyl-α-KG", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate for a\nDefined Period", fillcolor="#FFFFFF", fontcolor="#202124"]; Harvest [label="Harvest Cells", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Downstream Analysis:\n- Western Blot\n- Enzyme Assays\n- Metabolomics", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=invhouse];

// Edges Start -> Culture; Culture -> Induction; Induction -> Treatment [label="Yes"]; Culture -> Treatment [label="No"]; Treatment -> Incubate; Incubate -> Harvest; Harvest -> Analysis; }

Caption: General workflow for cell-based O-α-KG experiments.

Protocol 2: Western Blotting for HIF-1α and Phospho-Akt

-

Protein Quantification: Following cell lysis, determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-HIF-1α, anti-phospho-Akt(Thr308), anti-total-Akt, and a loading control like anti-β-actin) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

Protocol 3: Measurement of Mitochondrial Respiration

-

Mitochondria Isolation: Isolate mitochondria from cells or tissues (e.g., mouse liver) using differential centrifugation.

-

Respirometry: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to measure oxygen consumption rates.

-

Assay Conditions: Suspend the isolated mitochondria in a respiration buffer.

-

Substrate and Inhibitor Addition: Sequentially add substrates and inhibitors to assess different states of respiration. A typical substrate-uncoupler-inhibitor titration (SUIT) protocol might include:

-

State 2: Addition of substrates for Complex I (e.g., pyruvate, glutamate, malate).

-

State 3: Addition of ADP to stimulate ATP synthesis. This is the state where O-α-KG (or its hydrolyzed product) is expected to have an inhibitory effect.[14][16]

-

State 4o: Addition of oligomycin (B223565) to inhibit ATP synthase and measure leak respiration.

-

Uncoupled Respiration: Addition of a protonophore like FCCP to measure the maximum capacity of the electron transport system.

-

Inhibition: Addition of inhibitors like rotenone (B1679576) (Complex I) and antimycin A (Complex III) to terminate respiration.

-

-

Data Analysis: Analyze the oxygen consumption rates at each stage to determine the effect of O-α-KG on different respiratory states.

Conclusion

This compound serves as a powerful research tool to probe the diverse cellular functions of its active metabolite, α-ketoglutarate. Its primary mechanisms of action are centered on the modulation of α-KG-dependent dioxygenases and the inhibition of mitochondrial ATP synthase. These actions have profound effects on cellular signaling pathways regulating hypoxia response, cell metabolism, protein synthesis, and cell survival. The pleiotropic effects of O-α-KG underscore the central role of α-KG as a key metabolic signaling molecule and highlight its potential as a therapeutic target in a range of diseases, including cancer and metabolic disorders. Further research is warranted to fully elucidate the context-dependent effects of O-α-KG and to explore its therapeutic applications.

References

- 1. α-Ketoglutarate inhibits autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell-Permeating α-Ketoglutarate Derivatives Alleviate Pseudohypoxia in Succinate Dehydrogenase-Deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Metabolic Coordination of Cell Fate by α-Ketoglutarate-Dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jianhaidulab.com [jianhaidulab.com]

- 6. 2-Oxoglutarate-dependent dioxygenases in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Cell-permeating alpha-ketoglutarate derivatives alleviate pseudohypoxia in succinate dehydrogenase-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 11. Alpha-ketoglutarate stimulates procollagen production in cultured human dermal fibroblasts, and decreases UVB-induced wrinkle formation following topical application on the dorsal skin of hairless mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. α-Ketoglutarate Inhibits Thrombosis and Inflammation by Prolyl Hydroxylase-2 Mediated Inactivation of Phospho-Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The metabolite alpha-ketoglutarate extends lifespan by inhibiting the ATP synthase and TOR - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The metabolite α-ketoglutarate extends lifespan by inhibiting ATP synthase and TOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Role of Octyl-α-Ketoglutarate in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-ketoglutarate (α-KG) is a pivotal intermediate in the tricarboxylic acid (TCA) cycle, serving as a critical link between carbon and nitrogen metabolism.[1] Its cell-permeable derivative, octyl-alpha-ketoglutarate (O-αKG), has emerged as a valuable research tool and potential therapeutic agent. This technical guide provides an in-depth analysis of the role of O-αKG, focusing on its application in modulating cellular responses to pseudohypoxia, a condition often observed in cancers with dysfunctional TCA cycles. We will delve into the underlying signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols for the investigation of O-αKG's effects.

Introduction: The Significance of α-Ketoglutarate and the Challenge of Cell Permeability

Alpha-ketoglutarate is a cornerstone of cellular metabolism. Within the mitochondrial matrix, it is a key component of the TCA cycle, a series of reactions that generate energy in the form of ATP.[2] Beyond its bioenergetic role, α-KG is a crucial substrate for a large family of enzymes known as α-KG-dependent dioxygenases. These enzymes are involved in a wide array of cellular processes, including collagen synthesis, fatty acid metabolism, and, most notably, the regulation of the cellular response to hypoxia.[3]

A major limitation in studying the intracellular functions of α-KG is its hydrophilic nature, which prevents it from efficiently crossing the cell membrane.[4] To overcome this barrier, researchers have synthesized cell-permeable derivatives, such as this compound. O-αKG is an ester derivative that can readily enter cells, where it is hydrolyzed by intracellular esterases to release α-KG, thereby increasing its intracellular concentration.[4][5]

The Primary Role of Octyl-α-Ketoglutarate: Counteracting Pseudohypoxia

In certain pathological conditions, particularly in cancers with mutations in the TCA cycle enzymes succinate (B1194679) dehydrogenase (SDH) or fumarate (B1241708) hydratase (FH), cells exhibit a "pseudohypoxic" state.[6] This occurs because the accumulation of succinate or fumarate, respectively, competitively inhibits prolyl hydroxylases (PHDs), which are α-KG-dependent dioxygenases.[4][6]

PHDs are the primary regulators of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that orchestrates the cellular response to low oxygen.[7] Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on HIF-1α, marking it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[4][8] In pseudohypoxic cells, the inhibition of PHDs by succinate or fumarate leads to the stabilization and accumulation of HIF-1α, even in the presence of normal oxygen levels.[4][6] This inappropriate activation of the hypoxic response can drive tumor growth and progression.[9]

Octyl-α-ketoglutarate has been shown to effectively counteract this pseudohypoxic state. By increasing the intracellular concentration of α-KG, it can outcompete the inhibitory effects of succinate and fumarate on PHDs.[4][10] This restoration of PHD activity leads to the hydroxylation, ubiquitination, and subsequent degradation of HIF-1α, thereby reversing the pseudohypoxic phenotype.[4][7]

Signaling Pathway: HIF-1α Degradation

The signaling pathway governing HIF-1α degradation is a critical control point in cellular oxygen sensing. The following diagram illustrates this pathway and the interventional role of octyl-α-ketoglutarate.

Caption: HIF-1α degradation pathway and the role of Octyl-α-KG.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of octyl-α-ketoglutarate.

Table 1: Effect of α-Ketoglutarate Derivatives on Intracellular α-Ketoglutarate Levels

| Cell Line | Treatment (1 mM) | Incubation Time | Fold Increase in Intracellular α-KG (approx.) | Reference |

| HEK293 | Octyl-α-ketoglutarate | Not specified | 4 | [7] |

| U2OS | Octyl-α-ketoglutarate | 4 hours | Comparable to other derivatives | [11][12] |

Table 2: Kinetic Parameters of Prolyl Hydroxylase 2 (PHD2)

| Substrate | Km (μM) | kcat (min-1) | Reference |

| HIF-1α peptide | 5.2 ± 0.9 | 4.9 ± 0.2 | [6] |

| α-Ketoglutarate | 12.0 ± 3.0 | 4.3 ± 0.3 | [6] |

Table 3: Effect of α-Ketoglutarate on C2C12 Myoblast Cell Growth

| α-KG Concentration | Colony-Forming Efficiency (%) | Specific Growth Rate (/day) | Doubling Time (h) | Reference |

| Control (0 mM) | 50 | 0.86 | 19.4 | [2][13] |

| 0.1 mM | 68 | - | - | [2][13] |

| 1.0 mM | 55 | - | - | [2][13] |

| 20 mM | 10 | - | - | [2][13] |

| 30 mM | 6 | - | - | [2][13] |

| 100 mM | Rapid cell death | - | - | [2][13] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Cell Culture and Treatment with Octyl-α-Ketoglutarate

Objective: To prepare cells for subsequent analysis of the effects of O-αKG.

Materials:

-

Cell line of interest (e.g., HEK293, HeLa, U2OS)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Octyl-α-ketoglutarate (stock solution prepared in a suitable solvent like DMSO)

-

Vehicle control (e.g., DMSO)

-

Culture vessels (e.g., 6-well plates, 96-well plates)

-

Humidified incubator (37°C, 5% CO₂)

Protocol:

-

Seed cells in the appropriate culture vessels and allow them to adhere overnight.

-

The following day, replace the existing medium with fresh medium containing the desired concentration of octyl-α-ketoglutarate or the vehicle control.[14]

-

For experiments involving hypoxia or pseudohypoxia, cells can be co-treated with hypoxia-mimetic agents (e.g., CoCl₂, dimethyloxalylglycine - DMOG) or cultured in a hypoxic chamber (e.g., 1% O₂).

-

Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours).[15]

-

Following incubation, proceed with cell harvesting for downstream applications such as protein extraction or metabolite analysis.

Measurement of Intracellular α-Ketoglutarate

Objective: To quantify the intracellular concentration of α-KG following treatment with O-αKG.

Materials:

-

Treated and control cells

-

Ice-cold 80% methanol (B129727) supplemented with an internal standard (e.g., 20 μM deuterated 2-hydroxyglutarate)[16]

-

Scraper

-

Microcentrifuge tubes

-

Centrifuge (capable of 21,000 x g at 4°C)

-

Assay kit for α-ketoglutarate (colorimetric or fluorometric) or access to GC-MS/LC-MS instrumentation

Protocol (Metabolite Extraction):

-

Aspirate the cell culture medium and wash the cells once with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol with internal standard to each well of a 6-well plate.[16]

-

Incubate the plates at -80°C overnight to ensure complete cell lysis and protein precipitation.[16]

-

Scrape the cell lysates and transfer them to pre-chilled microcentrifuge tubes.

-

Centrifuge the lysates at 21,000 x g for 20 minutes at 4°C to pellet the protein.[16]

-

Collect the supernatant containing the metabolites for analysis.

Protocol (Colorimetric/Fluorometric Assay):

-

Follow the manufacturer's instructions for the chosen α-ketoglutarate assay kit.[1][17]

-

Typically, this involves preparing a standard curve with known concentrations of α-KG.

-

The extracted samples are then added to the reaction mixture, and the absorbance or fluorescence is measured using a plate reader.

-

The concentration of α-KG in the samples is determined by comparing their readings to the standard curve.

Experimental Workflow: Intracellular α-KG Measurement

Caption: Workflow for measuring intracellular α-ketoglutarate.

In Vitro Prolyl Hydroxylase (PHD) Activity Assay

Objective: To measure the enzymatic activity of PHDs in the presence of α-KG and potential inhibitors.

Materials:

-

Recombinant PHD enzyme (e.g., PHD2)

-

Synthetic peptide substrate corresponding to the hydroxylation site of HIF-1α (e.g., a 19-mer peptide)[6]

-

α-Ketoglutarate

-

Ascorbate

-

FeCl₂

-

Reaction buffer (e.g., 20 mM Tris pH 7.4, 5 mM KCl, 1.5 mM MgCl₂)[4]

-

Assay to detect α-KG consumption (as described in 4.2) or a method to detect the hydroxylated peptide product (e.g., mass spectrometry)

Protocol (α-KG Consumption Assay):

-

Prepare a reaction mixture containing the reaction buffer, ascorbate, and FeCl₂.[4]

-

Add the recombinant PHD enzyme and the HIF-1α peptide substrate.

-

Initiate the reaction by adding α-ketoglutarate.[6]

-

Incubate the reaction at 37°C for a specific time (e.g., 15 minutes).[4]

-

Stop the reaction (e.g., by adding a strong acid or by heat inactivation).

-

Measure the remaining amount of α-ketoglutarate in the reaction mixture using a suitable assay. The decrease in α-KG concentration over time is proportional to the PHD activity.[6]

Western Blot for HIF-1α Detection

Objective: To determine the protein levels of HIF-1α in cells treated with O-αKG.

Materials:

-

Treated and control cells

-

Ice-cold PBS

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

Cell scraper

-

Microcentrifuge tubes

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels (e.g., 7.5%)

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against HIF-1α

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Imaging system

Protocol:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer with inhibitors.[4] Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[4] Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[15]

-

Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[4]

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.[15] Separate the proteins by electrophoresis and then transfer them to a membrane.[4]

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[15]

-

Incubate the membrane with the primary anti-HIF-1α antibody (diluted in blocking buffer) overnight at 4°C.[4]

-

Wash the membrane three times with TBST.[15]

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

-

Wash the membrane three times with TBST.[15]

-

-

Detection: Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.[18]

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[15]

HIF-1α Ubiquitylation Assay

Objective: To assess the ubiquitination status of HIF-1α following the restoration of PHD activity by O-αKG.

Materials:

-

Cells expressing tagged ubiquitin (e.g., His-tagged or HA-tagged)

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer for immunoprecipitation

-

Antibody against HIF-1α for immunoprecipitation

-

Protein A/G beads

-

Antibody against the ubiquitin tag for Western blotting

Protocol:

-

Transfect cells with a plasmid expressing a tagged form of ubiquitin.

-

Treat the cells with O-αKG and/or other compounds as required for the experiment.

-

Prior to harvesting, treat the cells with a proteasome inhibitor (e.g., MG132) for a few hours to allow for the accumulation of ubiquitinated proteins.

-

Lyse the cells in an appropriate immunoprecipitation buffer.

-

Immunoprecipitate HIF-1α using a specific antibody and protein A/G beads.

-

Elute the immunoprecipitated proteins and separate them by SDS-PAGE.

-

Perform a Western blot using an antibody against the ubiquitin tag to detect ubiquitinated HIF-1α. An increase in the high molecular weight smear of ubiquitinated HIF-1α indicates increased ubiquitination.

Conclusion

Octyl-α-ketoglutarate serves as a powerful tool for investigating the multifaceted roles of α-ketoglutarate in cellular physiology and pathophysiology. Its ability to replenish intracellular α-KG levels has been instrumental in elucidating the mechanisms of pseudohypoxia in cancer and has opened new avenues for therapeutic intervention. The experimental protocols detailed in this guide provide a framework for researchers to further explore the intricate functions of this key metabolic intermediate and its derivatives. As our understanding of the metabolic underpinnings of disease continues to grow, the modulation of α-KG levels with compounds like O-αKG will undoubtedly remain a significant area of research in the pursuit of novel therapeutic strategies.

References

- 1. α-Ketoglutaric Acid Measurement α-Ketoglutarate Assay Kit-Fluorometric Dojindo [dojindo.com]

- 2. α-Ketoglutarate stimulates cell growth through the improvement of glucose and glutamine metabolism in C2C12 cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abcam.cn [abcam.cn]

- 4. benchchem.com [benchchem.com]

- 5. Double Immunohistochemical Staining Method for HIF-1α and its Regulators PHD2 and PHD3 in Formalin Fixed Paraffin Embedded Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]

- 8. Determination of HIF-1α degradation pathways via modulation of the propionyl mark [bmbreports.org]

- 9. Oxygen-Dependent Ubiquitination and Degradation of Hypoxia-Inducible Factor Requires Nuclear-Cytoplasmic Trafficking of the von Hippel-Lindau Tumor Suppressor Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. α-Ketoglutarate inhibits autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. α-Ketoglutarate stimulates cell growth through the improvement of glucose and glutamine metabolism in C2C12 cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Intracellular α-ketoglutarate maintains the pluripotency of embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cellbiolabs.com [cellbiolabs.com]

- 18. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]

Octyl-alpha-ketoglutarate: A Technical Guide to Prolyl Hydroxylase Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl-alpha-ketoglutarate (O-α-KG) is a synthetic, cell-permeable derivative of α-ketoglutarate (α-KG), a critical intermediate in the Krebs cycle.[1] Its significance in biomedical research stems from its function as a pro-drug that effectively increases intracellular concentrations of α-KG.[2] This elevation of α-KG directly impacts the activity of α-KG-dependent dioxygenases, most notably the prolyl hydroxylase domain (PHD) enzymes.

PHD enzymes are the primary cellular oxygen sensors that regulate the stability of Hypoxia-Inducible Factor (HIF), a master transcriptional regulator of the cellular response to low oxygen.[3][4] By supplying a key substrate, O-α-KG acts as an activator of PHDs, promoting the degradation of the HIF-α subunit and thereby attenuating the hypoxic response. This technical guide provides an in-depth overview of the mechanism of action, experimental protocols, and applications of O-α-KG as a tool for modulating the HIF signaling pathway.

Core Mechanism: PHD Activation and HIF-1α Destabilization

Under normal oxygen conditions (normoxia), the HIF-1α subunit is continuously produced and rapidly degraded. This degradation is initiated by PHD enzymes (primarily PHD1, PHD2, and PHD3), which hydroxylate specific proline residues within the oxygen-dependent degradation (ODD) domain of HIF-1α.[5][6] This enzymatic reaction is critically dependent on molecular oxygen, Fe(II), and α-ketoglutarate as co-substrates.[7][8]

The hydroxylated proline residues create a recognition site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex.[6][9] This complex then polyubiquitinates HIF-1α, targeting it for destruction by the proteasome.[6]

In hypoxic conditions, the lack of molecular oxygen limits PHD activity, leading to the stabilization and accumulation of HIF-1α.[9] Stabilized HIF-1α translocates to the nucleus, dimerizes with the constitutively expressed HIF-1β subunit, and activates the transcription of hundreds of genes involved in angiogenesis, glycolysis, and cell survival.[6]

O-α-KG intervenes in this pathway by boosting the intracellular pool of α-KG.[1] As a stable, octyl ester of α-KG, it readily crosses the cell membrane, where intracellular esterases hydrolyze it to release free α-KG.[10][11] The increased concentration of this essential PHD substrate drives the hydroxylation reaction forward, enhancing HIF-1α degradation even under conditions that might otherwise stabilize it, such as metabolic dysfunction.[1][2] This is particularly relevant in "pseudohypoxic" states, where genetic mutations in enzymes like succinate (B1194679) dehydrogenase (SDH) or fumarate (B1241708) hydratase (FH) lead to the accumulation of succinate and fumarate, which are competitive inhibitors of PHDs.[2][12] O-α-KG can competitively overcome this inhibition, restoring normal PHD function and HIF-1α turnover.[1][12][13]

Quantitative Data and Efficacy

While specific IC50 or EC50 values for O-α-KG as a PHD activator are not commonly reported in the same way as for inhibitors, its efficacy is demonstrated by the concentrations required to elicit a biological response and its ability to increase intracellular substrate levels.

| Parameter | Cell Line / System | Concentration | Observation | Reference |

| Intracellular α-KG Increase | HEK293 | 1 mM | Approximately fourfold increase in free intracellular α-KG. | [1] |

| PHD Activity Stimulation | HEK293-derived cells | 1 mM | Stimulated PHD activity and increased HIF-1α turnover. | [12] |

| Reversal of PHD Inhibition | HEK293-derived cells | 1 mM | Reactivated PHD activity that was inhibited by succinate or fumarate. | [1][13] |

| HIF-1α Destabilization | SDH-deficient cells | 2 mM | Overcame HIF-1α stabilization. | [2] |

| Inhibition of Thrombosis | Isolated Human Platelets | Not specified | Promoted PHD2 activity and reduced platelet aggregation. | [14] |

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for assessing the effects of O-α-KG.

Cell Culture and O-α-KG Treatment

-

Cell Lines: HEK293, HCT116, ARPE, or specific cell lines with TCA cycle deficiencies (e.g., SDH- or FH-deficient) are commonly used.[1][2]

-

Culture Conditions: Standard culture conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO2).

-

O-α-KG Preparation: O-α-KG is often supplied in a solvent like methyl acetate (B1210297) or as an oil.[12] A stock solution can be prepared in a suitable solvent such as ethanol (B145695) or DMSO. The final concentration in the culture medium is typically between 1 mM and 2 mM.[2][12]

-

Treatment: Add the diluted O-α-KG solution directly to the cell culture medium for the desired duration (e.g., 2 to 24 hours), ensuring the final solvent concentration is non-toxic to the cells.[2]

Measurement of Intracellular α-Ketoglutarate

This protocol is based on a spectrophotometric assay employing glutamate (B1630785) dehydrogenase (GDH).[2]

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable extraction buffer (e.g., perchloric acid followed by neutralization).

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, NH4Cl, NADH, and glutamate dehydrogenase.

-

Measurement: Add cell extract to the reaction mixture. The GDH enzyme will convert α-KG and NH4+ to glutamate, oxidizing NADH to NAD+.

-

Quantification: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The change in absorbance is proportional to the initial amount of α-KG in the sample. A standard curve using known concentrations of α-KG should be generated for accurate quantification.

In Vitro PHD Activity Assay

This assay measures the hydroxylation of a HIF-1α ODD substrate.[2]

-

Substrate Preparation: Use in vitro-translated, HA-tagged HIF-1α ODD (HA-ODD) as the substrate.

-

Enzyme Source: Prepare cell extracts (e.g., from HeLa cells) to serve as a source of PHD enzymes.

-

Reaction: Combine the HA-ODD substrate and PHD-containing cell extract in a reaction buffer (20 mM Tris pH 7.4, 5 mM KCl, 1.5 mM MgCl2, 1 mM DTT) supplemented with 5 mM ascorbate (B8700270) and 100 µM FeCl2.

-

Treatment: Add varying concentrations of α-ketoglutarate, with or without inhibitors like succinate, to different reaction tubes.

-

Incubation: Incubate the reactions for 15 minutes at 37°C.

-

Termination & Analysis: Stop the reaction by adding Laemmli sample buffer and boiling. Analyze the hydroxylation status of the HA-ODD substrate by Western blotting using an antibody that recognizes hydroxylated proline residues.

Western Blot for HIF-1α Stability

-

Cell Lysis: Following treatment with O-α-KG, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Electrophoresis & Transfer: Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and probe with a primary antibody against HIF-1α. Use an antibody against a loading control (e.g., actin or tubulin) to ensure equal loading.

-

Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate. A decrease in the HIF-1α band intensity in O-α-KG treated samples indicates destabilization.[2]

Applications in Research and Drug Development

Research Tool

-

Studying Pseudohypoxia: O-α-KG is an invaluable tool for studying metabolic disorders where the accumulation of oncometabolites like succinate and fumarate competitively inhibit PHDs, leading to HIF stabilization.[1][2] It allows researchers to confirm that the observed HIF stabilization is indeed due to PHD inhibition by demonstrating that it can be reversed by providing an excess of the α-KG substrate.[1]

-

Dissecting HIF-Independent Roles: By modulating the activity of α-KG-dependent dioxygenases, O-α-KG can be used to explore the HIF-independent functions of these enzymes, such as their roles in chromatin demethylation.

-

Investigating Metabolic Signaling: O-α-KG helps elucidate the intricate link between the TCA cycle and oxygen-sensing pathways, demonstrating how metabolic shifts can directly influence major signaling cascades.[15]

Drug Development Perspective

The primary therapeutic interest in the HIF pathway has focused on the development of PHD inhibitors , not activators.[3][16] PHD inhibitors stabilize HIF, which promotes the production of erythropoietin (EPO) and are now used clinically to treat anemia associated with chronic kidney disease.[16][17]

While PHD activation is generally not pursued for systemic therapies, understanding the mechanism of activators like O-α-KG is crucial for several reasons:

-

Target Validation: It provides a chemical tool to validate the downstream consequences of PHD activity in various disease models.

-

Counteracting Oncometabolites: In cancers characterized by SDH or FH mutations, restoring PHD activity to destabilize HIF is a potential therapeutic strategy. While O-α-KG itself may not be a clinical drug, it serves as a proof-of-concept for this approach.[2]

-

Novel Therapeutic Avenues: Research suggests that augmenting PHD2 activity via α-KG supplementation could have therapeutic benefits in inhibiting pathological thrombosis and inflammation by targeting other PHD substrates like phospho-Akt.[14][18] This highlights potential niche applications for PHD activators beyond the canonical HIF pathway.

Conclusion

This compound is a potent and specific chemical tool for activating prolyl hydroxylases through the intracellular delivery of their key substrate, α-ketoglutarate. Its ability to promote the degradation of HIF-1α makes it indispensable for studying the regulation of the hypoxia signaling pathway and for validating the mechanism of action in disease models driven by metabolic PHD inhibition. While the main therapeutic thrust in this field is toward PHD inhibition, the study of activators like O-α-KG continues to provide critical insights into cellular metabolism, oxygen sensing, and novel therapeutic strategies for a range of pathologies.

References

- 1. apexbt.com [apexbt.com]

- 2. Cell-Permeating α-Ketoglutarate Derivatives Alleviate Pseudohypoxia in Succinate Dehydrogenase-Deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prolyl hydroxylases and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. journals.physiology.org [journals.physiology.org]

- 9. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. α-Ketoglutarate inhibits autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. caymanchem.com [caymanchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. α-Ketoglutarate Inhibits Thrombosis and Inflammation by Prolyl Hydroxylase-2 Mediated Inactivation of Phospho-Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. HIF-independent role of prolyl hydroxylases in the cellular response to amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent advance of hypoxia-inducible factor prolyl hydroxylases inhibitors for anemia therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation [mdpi.com]

- 18. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Cell Permeability of Alpha-Ketoglutarate Esters

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the strategies and methodologies for enhancing the cellular uptake of alpha-ketoglutarate (B1197944) (α-KG) through esterification. Alpha-ketoglutarate is a vital metabolic intermediate and a critical cofactor for numerous enzymes, but its inherent hydrophilicity and negative charge at physiological pH severely limit its ability to cross cellular membranes. Esterification of α-KG's carboxylic acid groups masks its charge, increases lipophilicity, and facilitates passive diffusion into the cell, where intracellular esterases can hydrolyze the ester, releasing active α-KG.

Quantitative Data on Permeability

The use of α-KG esters as a prodrug strategy significantly enhances its ability to cross biological membranes. The efficiency of this transport is often quantified using the apparent permeability coefficient (Papp), typically determined through in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA).

Below is a summary of available quantitative data comparing the permeability of α-KG and its ester derivatives.

| Compound | Assay Type | Permeability (Papp) (cm/s) | Fold Increase vs. α-KG | Source |

| Alpha-Ketoglutarate (α-KG) | PAMPA | ~0.1 x 10⁻⁶ | 1 | [1][2] |

| Dimethyl-α-KG (DMKG) | PAMPA | ~1.8 x 10⁻⁶ | ~18 | [1][2] |

| Diethyl-α-KG | PAMPA | ~9.0 x 10⁻⁶ | ~90 | [1][2] |

Note: Data is derived from graphical representations in the cited source and should be considered approximate.

These data clearly demonstrate that simple esterification dramatically increases membrane permeability. Diethyl-α-KG, for instance, shows a 90-fold increase in permeability over the parent molecule and a nearly 5-fold increase over dimethyl-α-KG.[1] More complex esters, such as octyl-α-ketoglutarate and 3-(trifluoromethyl)benzyl (TFMB)-α-ketoglutarate, have also been developed to effectively increase intracellular α-KG levels.[1][3]

Experimental Protocols

Accurate assessment of cell permeability is crucial for the development of effective prodrugs. The following are detailed methodologies for key experiments used to evaluate α-KG ester permeability and intracellular concentration.

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput method for assessing the passive diffusion of compounds across an artificial lipid membrane, simulating the gastrointestinal barrier.

-

Materials:

-

96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

-

96-well acceptor plates

-

Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test compounds (α-KG, DMKG, Diethyl-α-KG)

-

Analytical instrumentation (e.g., LC-MS/MS)

-

-

Protocol:

-

Membrane Coating: Carefully apply 5 µL of the phospholipid solution to the filter surface of each well in the donor plate.

-

Donor Solution: Prepare solutions of each test compound in PBS at a known concentration (e.g., 10 mM). Add 150 µL of the donor solution to each well of the coated filter plate.

-

Acceptor Solution: Add 300 µL of fresh PBS to each well of the acceptor plate.

-

Assembly: Carefully place the donor filter plate onto the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution.

-

Incubation: Incubate the assembled plate system at room temperature for a defined period (e.g., 5 hours) with gentle agitation.

-

Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

-

Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) * (V_D + V_A)) / (V_D * C_D(0))) Where:

-

V_D and V_A are the volumes of the donor and acceptor wells, respectively.

-

A is the surface area of the filter membrane.

-

t is the incubation time.

-

C_A(t) is the compound concentration in the acceptor well at time t.

-

C_D(0) is the initial compound concentration in the donor well.

-

-

2. Intracellular Alpha-Ketoglutarate Measurement

Once the ester crosses the cell membrane, it is crucial to confirm its hydrolysis and the resulting increase in intracellular α-KG.

-

Materials:

-

Protocol:

-

Cell Culture: Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to a desired confluency (e.g., 80-90%).

-

Compound Treatment: Incubate the cells with the test compounds (e.g., 1 mM of octyl-α-ketoglutarate or underivatized α-KG) for a specified time (e.g., 4-6 hours).

-

Cell Lysis:

-

Wash the cell monolayers with ice-cold PBS to remove extracellular compounds.

-

Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer).[3]

-

Scrape the cells and collect the lysate.

-

-

Sample Preparation: Centrifuge the cell lysates at high speed (e.g., 15,000 x g) for 5-10 minutes at 4°C to pellet insoluble debris.[3] Collect the supernatant. For some assays, deproteinization using a 10 kDa MWCO spin filter may be required.

-

Quantification: Analyze the α-KG concentration in the supernatant using a commercial assay kit according to the manufacturer's protocol.[5] These kits typically use an enzymatic reaction that produces a colored or fluorescent product proportional to the α-KG concentration.

-

Data Analysis: Compare the intracellular α-KG levels in cells treated with α-KG esters to those treated with underivatized α-KG and untreated controls.

-

Signaling Pathways and Experimental Workflows

The primary benefit of increasing intracellular α-KG is to modulate the activity of α-KG-dependent enzymes, which play crucial roles in epigenetic regulation and cellular signaling.

Workflow for a Cell-Based Permeability and Activity Assay

The following workflow illustrates the process of treating cells with an α-KG ester, confirming intracellular delivery, and observing a downstream effect on a target signaling pathway.

Caption: General workflow for assessing the intracellular delivery and bioactivity of α-KG esters.

Signaling Pathway: HIF-1α Regulation

Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that is tightly regulated by a class of α-KG-dependent enzymes called prolyl hydroxylases (PHDs).[7][8][9] Under normal oxygen conditions (normoxia), PHDs use oxygen and α-KG to hydroxylate HIF-1α, targeting it for degradation. By increasing intracellular α-KG, ester prodrugs can enhance PHD activity, leading to decreased HIF-1α levels.[3][10]

Caption: Regulation of HIF-1α by α-KG-dependent prolyl hydroxylases (PHDs).

Signaling Pathway: Epigenetic Regulation via TET Enzymes

Ten-eleven translocation (TET) enzymes are also α-KG-dependent dioxygenases.[11] They play a critical role in DNA demethylation by oxidizing 5-methylcytosine (B146107) (5mC), a key epigenetic mark.[12] Supplying cells with α-KG esters can enhance TET activity, leading to changes in DNA methylation patterns and gene expression.[13][14]

Caption: Role of α-KG as a cofactor for TET enzymes in DNA demethylation.

References

- 1. Simple Esterification of [1-13C]-Alpha-Ketoglutarate Enhances Membrane Permeability and Allows for Noninvasive Tracing of Glutamate and Glutamine Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cell-Permeating α-Ketoglutarate Derivatives Alleviate Pseudohypoxia in Succinate Dehydrogenase-Deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. cellbiolabs.com [cellbiolabs.com]

- 6. Alpha Ketoglutarate (alpha KG) Assay Kit. Quantitative. ab83431 | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. caymanchem.com [caymanchem.com]

- 11. TET enzymes - Wikipedia [en.wikipedia.org]

- 12. TET proteins and the control of cytosine demethylation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rep.bioscientifica.com [rep.bioscientifica.com]

- 14. The role of α-ketoglutarate–dependent proteins in pluripotency acquisition and maintenance - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Octyl-alpha-ketoglutarate in Modulating HIF-1α Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hypoxia-Inducible Factor-1α (HIF-1α) is a master regulator of the cellular response to low oxygen conditions and a key target in various pathologies, including cancer and ischemia. Its stability is primarily controlled by a class of enzymes known as prolyl hydroxylases (PHDs). This technical guide provides an in-depth analysis of the effect of octyl-alpha-ketoglutarate (O-α-KG), a cell-permeable derivative of the endogenous PHD cofactor α-ketoglutarate, on the stability of HIF-1α. Contrary to a potential misconception, the predominant role of O-α-KG is not to stabilize, but to destabilize HIF-1α by promoting its degradation. This occurs through the direct stimulation of PHD activity, particularly in cellular contexts where PHDs are inhibited by elevated levels of oncometabolites such as succinate (B1194679) and fumarate (B1241708). This guide will elucidate the underlying mechanisms, present available quantitative data, detail relevant experimental protocols, and provide visual representations of the involved signaling pathways and workflows.

The Canonical Regulation of HIF-1α Stability

Under normal oxygen conditions (normoxia), HIF-1α is continuously synthesized and rapidly degraded. This process is initiated by the prolyl hydroxylase domain (PHD) enzymes (primarily PHD2), which utilize molecular oxygen and α-ketoglutarate (α-KG) as co-substrates to hydroxylate specific proline residues on HIF-1α.[1][2] This hydroxylation event creates a recognition site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex that polyubiquitinates HIF-1α, targeting it for proteasomal degradation.[2][3]

In hypoxic conditions, the lack of molecular oxygen limits PHD activity, leading to the stabilization and accumulation of HIF-1α.[4] Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of a wide array of genes involved in angiogenesis, glycolysis, and cell survival.

This compound as a Modulator of HIF-1α Degradation

This compound is a stable, cell-permeable ester form of α-ketoglutarate.[5][6][7] Once inside the cell, it is hydrolyzed by intracellular esterases to release α-ketoglutarate, thereby increasing the intracellular concentration of this key PHD cofactor.

Mechanism of Action: Promoting HIF-1α Destabilization

The primary effect of increasing intracellular α-ketoglutarate with O-α-KG is to enhance PHD activity, which in turn leads to increased hydroxylation and subsequent degradation of HIF-1α. This effect is particularly significant in "pseudohypoxic" states, where HIF-1α is stabilized even under normoxic conditions.[8][9] Such states can arise from mutations in the tricarboxylic acid (TCA) cycle enzymes succinate dehydrogenase (SDH) or fumarate hydratase (FH).[10] These mutations lead to the accumulation of succinate and fumarate, respectively, which are structurally similar to α-ketoglutarate and act as competitive inhibitors of PHDs.[4] By increasing the levels of the substrate α-ketoglutarate, O-α-KG can competitively overcome this inhibition and restore the degradation of HIF-1α.[8][9]

Contrasting Effects of Other α-Ketoglutarate Analogs

It is crucial to distinguish the action of O-α-KG from other α-ketoglutarate analogs. For instance, dimethyl-2-ketoglutarate (DKG) has been shown to stabilize HIF-1α by directly inhibiting PHD2 activity.[3][9] This highlights that modifications to the α-ketoglutarate molecule can dramatically alter its effect on the HIF-1α pathway. Studies have consistently shown that O-α-KG does not recapitulate the HIF-1α stabilizing effects of DKG.[3]

Quantitative Data on the Effect of this compound

| Cell Line | Treatment Conditions | Effect on HIF-1α Protein Levels | Reference |

| MDA-MB-231 | 1 mM O-α-KG for 60 minutes | ~50% decrease in steady-state levels | [3] |

| HEK293 (SDHD knockdown) | 1 mM O-α-KG | Reversal of HIF-1α induction | [8] |

| HEK293 | 1 mM O-α-KG | Increased intracellular α-ketoglutarate by approximately fourfold | [7] |

| HCT116 | 2 mM monoethyl-fumarate + 2 mM TFMB-α-ketoglutarate (another cell-permeable α-KG derivative) | Reversal of fumarate-induced HIF-1α stabilization | [8] |

Table 1: Summary of Experimental Effects of this compound on HIF-1α.

| Parameter | Value | Enzyme/Substrate | Method | Reference |

| K_m (α-ketoglutarate) | 12.0 ± 3.0 µM | PHD2 | 2,4-DNPH α-KG assay | [11] |

| K_m (α-ketoglutarate) | 43.3 ± 7.3 µM | PHD3 | 2,4-DNPH α-KG assay | [11] |

| K_m (HIF-1α peptide) | 5.2 ± 0.9 µM | PHD2 | 2,4-DNPH α-KG assay | [11] |

| K_i (Fumarate) | 50 - 80 µM | PHD isoforms | Enzyme kinetics | [4] |

| K_i (Succinate) | 350 - 460 µM | PHD isoforms | Enzyme kinetics | [4] |

Table 2: Relevant Kinetic Parameters of PHD Enzymes.

Experimental Protocols

Western Blotting for HIF-1α Detection

Western blotting is the most common method to assess changes in HIF-1α protein levels. Due to the inherent instability of HIF-1α, careful and rapid sample preparation is critical.

Materials:

-

Cell culture reagents

-

This compound (and vehicle control, e.g., DMSO)

-

Hypoxia chamber or chemical inducers of hypoxia (e.g., CoCl₂, DFO) as positive controls

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels (e.g., 7.5% acrylamide)

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against HIF-1α (e.g., Novus Biologicals, NB100-479)

-

Primary antibody for a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with desired concentrations of O-α-KG or vehicle for the specified time. Include positive controls for HIF-1α stabilization (e.g., 100 µM CoCl₂ for 4-8 hours or incubation in a hypoxic chamber at 1% O₂).

-

Cell Lysis: Perform all steps on ice. Quickly aspirate the medium, wash cells with ice-cold PBS, and add lysis buffer. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

-

Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer to a 1x final concentration and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load 20-50 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-HIF-1α antibody (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal. Quantify band intensities using densitometry software and normalize the HIF-1α signal to the loading control.

HIF-1α Luciferase Reporter Assay

This assay measures the transcriptional activity of HIF-1 by using a reporter construct containing a luciferase gene under the control of a promoter with multiple Hypoxia Response Elements (HREs).

Materials:

-

Cell line of interest

-

HRE-luciferase reporter plasmid

-

A control plasmid expressing a different luciferase (e.g., Renilla) under a constitutive promoter for normalization

-

Transfection reagent

-

96-well plates

-

This compound

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Transfection: Seed cells in a 96-well plate. Co-transfect the cells with the HRE-luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Treatment: After 24-48 hours of transfection, replace the medium with fresh medium containing various concentrations of O-α-KG or vehicle.

-

Induction of HIF-1α Activity: To test the effect of O-α-KG on HIF-1α activity, co-treat the cells with a known HIF-1α stabilizer (e.g., CoCl₂, DFO, or place under hypoxic conditions) in the presence or absence of O-α-KG.

-

Luciferase Assay: After the desired incubation period (e.g., 16-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. A decrease in the normalized luciferase activity in the presence of O-α-KG would indicate reduced HIF-1α transcriptional activity.

Visualizations

Signaling Pathways

Caption: HIF-1α Regulation under Normoxia/O-α-KG vs. Hypoxia.

Caption: Mechanism of O-α-KG in Pseudohypoxia.

Experimental Workflow

Caption: Western Blot Workflow for HIF-1α Detection.

References

- 1. HIF-independent role of prolyl hydroxylases in the cellular response to amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intermediary Metabolite Precursor Dimethyl-2-Ketoglutarate Stabilizes Hypoxia-Inducible Factor-1α by Inhibiting Prolyl-4-Hydroxylase PHD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of α-ketoglutarate and the hypoxia sensing pathway in the regulation of pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Cell-Permeating α-Ketoglutarate Derivatives Alleviate Pseudohypoxia in Succinate Dehydrogenase-Deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell-permeating alpha-ketoglutarate derivatives alleviate pseudohypoxia in succinate dehydrogenase-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Increased HIF1 alpha in SDH and FH deficient tumors does not cause microsatellite instability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. docs.abcam.com [docs.abcam.com]

The Biochemical Properties of Octyl-alpha-ketoglutarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction